GNE-617 -

GNE-617

Catalog Number: EVT-269667
CAS Number:
Molecular Formula: C21H15F2N3O3S
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNE-617, chemically known as N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [, , , ] This enzyme catalyzes the rate-limiting step in the NAD salvage pathway, a critical metabolic pathway for cellular energy production. [, , ] GNE-617 is primarily investigated for its potential as an anti-cancer agent due to its ability to disrupt NAD metabolism in tumor cells. [, , , , ]

Future Directions
  • Clinical Development: Further investigation of GNE-617 in clinical trials to assess its safety and efficacy in cancer patients. []
  • Resistance Mechanisms: Developing strategies to overcome or circumvent resistance mechanisms to NAMPT inhibitors like GNE-617. []
  • Combination Therapies: Exploring the potential of GNE-617 in combination with other anti-cancer agents to enhance therapeutic efficacy. []
  • Biomarker Validation: Validating the use of NAPRT1 expression as a predictive biomarker for NAMPT inhibitor response in clinical settings. [, ]

GNE-618

    Compound Description: GNE-618 is a novel and orally bioavailable small molecule inhibitor of NAMPT. It was evaluated alongside GNE-617 for its therapeutic potential in NAPRT1-deficient tumor models.

GMX-1778

    Compound Description: GMX-1778 is a previously reported small molecule inhibitor of NAMPT. It was used as a comparative compound to investigate the effect of nicotinic acid (NA) co-administration on the efficacy of NAMPT inhibitors in vivo.

    Relevance: While the specific structural relation to GNE-617 is not provided, GMX-1778 shares the same target, NAMPT, and exhibits a similar loss of efficacy in vivo when co-administered with NA. This suggests that both compounds may share a similar mechanism of action or binding site on NAMPT, making them functionally related.

FK866

    Compound Description: FK866 (also known as APO866) is a potent and specific non-competitive inhibitor of NAMPT. It is known to induce apoptosis in tumor cells by depleting intracellular NAD+ levels.

    Relevance: Although structurally different from GNE-617, FK866 targets the same enzyme, NAMPT, and exhibits a comparable mechanism of action by inhibiting NAD+ biosynthesis. The research highlights a concerning phenomenon where resistance developed against FK866 led to cross-resistance to other NAMPT inhibitors, including GNE-617. This highlights a crucial shared vulnerability and the need for strategies to overcome potential cross-resistance among NAMPT inhibitors.

CHS-828

    Compound Description: CHS-828 is an indole-quinoline derivative that acts as a NAMPT inhibitor. It has shown antitumor activity in preclinical studies.

    Relevance: While the structure is not explicitly detailed in relation to GNE-617, CHS-828 is identified as another NAMPT inhibitor affected by cross-resistance arising from FK866 exposure. This suggests a similar binding mode or mechanism of action to GNE-617, making them functionally relevant in the context of NAMPT inhibition and resistance development.

STF-118804

    Compound Description: STF-118804 is a small-molecule inhibitor of NAMPT. It exhibits antiproliferative effects against various cancer cell lines.

    Relevance: Though a structural comparison to GNE-617 is not directly made, the study identifies STF-118804 as another NAMPT inhibitor susceptible to the cross-resistance phenomenon observed with FK866. This shared vulnerability suggests a potential functional similarity and shared binding site on NAMPT with GNE-617, highlighting the need to address potential cross-resistance in NAMPT-targeted therapies.

AU-4869

    Compound Description: AU-4869 is a dihydro-isoxazole derivative developed as a novel NAMPT inhibitor. It demonstrates potent cross-species activity and a reduced binding strength compared to first-generation NAMPT inhibitors.

Phosphoribosylated GNE-617 (pRib-GNE-617)

    Compound Description: pRib-GNE-617 is the phosphoribosylated form of GNE-617. It is formed through the interaction of GNE-617 with NAMPT in the presence of phosphoribosyl pyrophosphate (PRPP).

    Relevance: pRib-GNE-617 is directly formed from GNE-617 via the enzymatic activity of NAMPT. This adduct formation is crucial for GNE-617's potency, as the pRib-GNE-617 binds tightly to NAMPT, resulting in strong product inhibition. This unique characteristic differentiates GNE-617 from other NAMPT inhibitors and contributes to its potent cellular activity.

GNE-643

    Compound Description: GNE-643 is an isomer of GNE-617, indicating a difference in the spatial arrangement of atoms within the molecule while maintaining the same molecular formula. Like GNE-617, GNE-643 can undergo phosphoribosylation by NAMPT.

    Relevance: GNE-643 serves as a critical comparative compound to GNE-617 in understanding the relationship between phosphoribosylation and cellular potency. Despite similar biochemical potency in inhibiting NAMPT, GNE-643 exhibits significantly weaker cytotoxicity compared to GNE-617. This difference highlights the significance of the phosphoribosylated adduct's binding affinity to NAMPT for potent cellular activity, a characteristic prominent in GNE-617 but less so in GNE-643.

Overview

GNE-617 is a small molecule compound known for its role as an inhibitor of nicotinamide phosphoribosyltransferase, an enzyme critical in the salvage pathway for synthesizing nicotinamide adenine dinucleotide. This compound has garnered attention in oncology due to its potential to reduce cellular levels of nicotinamide adenine dinucleotide, thereby impacting cancer cell metabolism and proliferation.

Source and Classification

GNE-617 was synthesized by Hande Sciences in Suzhou, China. Its chemical structure is defined as N-{[4-(3,5-difluorobenzenesulfonyl)phenyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide. It falls under the classification of pharmaceutical agents targeting metabolic pathways in cancer treatment, specifically focusing on the inhibition of nicotinamide phosphoribosyltransferase.

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-617 involves several key steps that ensure the formation of its complex structure. Initial reactions include the coupling of a benzenesulfonyl moiety with an imidazo-pyridine framework. The synthesis process typically employs techniques such as:

  • Refluxing: Heating the reaction mixture to facilitate the formation of chemical bonds.
  • Purification: Utilizing chromatography methods to isolate GNE-617 from by-products and unreacted materials.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the purity and identity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

GNE-617 possesses a unique molecular structure characterized by a complex arrangement that includes:

  • Imidazo[1,2-a]pyridine core: A bicyclic structure that contributes to its biological activity.
  • Difluorobenzenesulfonyl group: Enhances the compound's binding affinity to nicotinamide phosphoribosyltransferase.

The molecular formula for GNE-617 is C17_{17}H15_{15}F2_{2}N3_{3}O2_{2}S, with a molecular weight of approximately 367.38 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

GNE-617 primarily acts through the inhibition of nicotinamide phosphoribosyltransferase, leading to decreased levels of nicotinamide adenine dinucleotide in cells. The reactions involved include:

  1. Inhibition Mechanism: GNE-617 competes with nicotinamide for binding to nicotinamide phosphoribosyltransferase, effectively blocking its activity.
  2. Impact on NAD Metabolism: The inhibition results in reduced NAD synthesis via the salvage pathway, which can lead to increased cellular stress and apoptosis in cancer cells.

Studies have demonstrated that GNE-617 shows significant antitumor activity in various xenograft models, particularly in tumors deficient in nicotinamide adenine dinucleotide synthesis pathways.

Mechanism of Action

Process and Data

The mechanism of action for GNE-617 involves:

  1. Targeting Nicotinamide Phosphoribosyltransferase: By inhibiting this enzyme, GNE-617 decreases the conversion of nicotinamide to nicotinamide mononucleotide, a precursor for NAD.
  2. Inducing Metabolic Stress: The depletion of NAD disrupts cellular energy metabolism, leading to increased oxidative stress and cell death, particularly in cancer cells that rely heavily on NAD for survival.

Experimental data indicate that GNE-617's efficacy is enhanced when used in combination with dietary modifications that further deplete NAD levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNE-617 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: GNE-617 is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties influence its formulation and delivery as a therapeutic agent.

Applications

Scientific Uses

GNE-617 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit nicotinamide phosphoribosyltransferase. Key applications include:

  • Cancer Treatment: Particularly effective against tumors with deficiencies in alternative NAD synthesis pathways.
  • Research Tool: Used in studies exploring metabolic pathways related to energy production and cell survival mechanisms.
  • Combination Therapies: Investigated for use alongside other treatments to enhance therapeutic efficacy through metabolic modulation.

Properties

Product Name

GNE-617

IUPAC Name

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C21H15F2N3O3S

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27)

InChI Key

XRDVXQQZLHVEQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNE-617; GNE 617; GNE617.

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.